(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
Synthesis Analysis
A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular formula of the compound is C14H18Cl2N2O3S2 and its molecular weight is 397.33. The compound’s unique structure offers potential for drug development and catalysis studies.Chemical Reactions Analysis
The compound is a useful research compound. The diastereoselectivity of the aldol reaction of tetrahydro-4H-thiopyran-4-one has been studied .Scientific Research Applications
Synthesis and Biological Activity
- A study by Nagaraj et al. (2018) on the synthesis of novel triazole analogues of piperazine demonstrated their antibacterial activity against human pathogenic bacteria. This research highlights the compound's potential as a framework for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showcasing moderate to good effectiveness against several microorganisms. This work suggests the utility of such compounds in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Inhibition of Tubulin Polymerization
- Prinz et al. (2017) reported on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as inhibitors of tubulin polymerization. These compounds showed excellent antiproliferative properties against a wide range of cancer cell lines, indicating their potential as anticancer agents (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
Development of Histamine H3 Receptor Antagonists
- Research by Letavic et al. (2015) on the preclinical characterization of novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists led to the identification of two candidates for clinical development. These compounds were found to be potent antagonists with promising wake-promoting activity, suitable for Phase I and II clinical trials (Letavic, Aluisio, Apodaca, Bajpai, Barbier, Bonneville, Bonaventure, Carruthers, Dugovic, Fraser, Kramer, Lord, Lovenberg, Li, Ly, McAllister, Mani, Morton, Ndifor, Nepomuceno, Pandit, Sands, Shah, Shelton, Snook, Swanson, & Xiao, 2015).
Mechanism of Action
Target of Action
Compounds containing a triazole ring, such as this one, are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Mode of Action
The mode of action of triazole compounds often involves binding to enzymes or receptors, thereby modulating their activity
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with triazole compounds, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For triazole compounds, these effects could range from antimicrobial activity to neuroprotection .
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNVSAILYQXQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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